Methyl 2-amino-3-(3-(2,2-difluoroethoxy)phenyl)propanoate Methyl 2-amino-3-(3-(2,2-difluoroethoxy)phenyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13687571
InChI: InChI=1S/C12H15F2NO3/c1-17-12(16)10(15)6-8-3-2-4-9(5-8)18-7-11(13)14/h2-5,10-11H,6-7,15H2,1H3
SMILES: COC(=O)C(CC1=CC(=CC=C1)OCC(F)F)N
Molecular Formula: C12H15F2NO3
Molecular Weight: 259.25 g/mol

Methyl 2-amino-3-(3-(2,2-difluoroethoxy)phenyl)propanoate

CAS No.:

Cat. No.: VC13687571

Molecular Formula: C12H15F2NO3

Molecular Weight: 259.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-3-(3-(2,2-difluoroethoxy)phenyl)propanoate -

Specification

Molecular Formula C12H15F2NO3
Molecular Weight 259.25 g/mol
IUPAC Name methyl 2-amino-3-[3-(2,2-difluoroethoxy)phenyl]propanoate
Standard InChI InChI=1S/C12H15F2NO3/c1-17-12(16)10(15)6-8-3-2-4-9(5-8)18-7-11(13)14/h2-5,10-11H,6-7,15H2,1H3
Standard InChI Key HSRFTXYQKSKQPB-UHFFFAOYSA-N
SMILES COC(=O)C(CC1=CC(=CC=C1)OCC(F)F)N
Canonical SMILES COC(=O)C(CC1=CC(=CC=C1)OCC(F)F)N

Introduction

Molecular and Structural Characteristics

Chemical Identity and Nomenclature

The compound’s IUPAC name, methyl 2-amino-3-[3-(2,2-difluoroethoxy)phenyl]propanoate, systematically describes its structure:

  • A methyl ester at the carboxyl terminus.

  • An α-amino group at the second carbon.

  • A 3-(2,2-difluoroethoxy)phenyl substituent on the third carbon . Its SMILES notation, COC(=O)C(CC1=CC(=CC=C1)OCC(F)F)N, encodes this arrangement , while the InChIKey HSRFTXYQKSKQPB-UHFFFAOYSA-N provides a unique stereochemical identifier.

Comparative Structural Analysis

The compound shares structural homology with (S)-methyl 2-amino-3-phenylpropanoate (CAS 2577-90-4), a phenylalanine derivative used in peptide synthesis . Key differences include:

  • Replacement of the phenyl group with a 3-(2,2-difluoroethoxy)phenyl moiety.

  • Addition of fluorine atoms on the ethoxy side chain.

PropertyMethyl 2-amino-3-(3-(2,2-difluoroethoxy)phenyl)propanoate(S)-Methyl 2-amino-3-phenylpropanoate
Molecular FormulaC12H15F2NO3\text{C}_{12}\text{H}_{15}\text{F}_{2}\text{NO}_{3}C10H13NO2\text{C}_{10}\text{H}_{13}\text{NO}_{2}
Molecular Weight (g/mol)259.25179.22
Fluorine Content14.64%0%
Key Functional GroupsAmino, ester, difluoroethoxyAmino, ester, phenyl

Table 1: Structural comparison with a related phenylalanine ester .

The 2,2-difluoroethoxy group introduces electronegativity and steric effects, potentially altering solubility and receptor binding compared to non-fluorinated analogs.

Synthesis and Physicochemical Properties

Synthetic Pathways

While explicit synthesis protocols for this compound are undocumented, its structure suggests feasible routes:

  • Etherification: Introducing the difluoroethoxy group via nucleophilic substitution on 3-hydroxyphenylpropanoate precursors using 2,2-difluoroethylating agents.

  • Esterification: Coupling 2-amino-3-(3-(2,2-difluoroethoxy)phenyl)propanoic acid with methanol under acidic catalysis .

Challenges include ensuring regioselectivity during ether formation and preserving stereochemical integrity at the α-amino center.

Physical Properties

  • Solubility: Moderate lipid solubility due to the aromatic and fluorinated groups, with limited aqueous solubility typical of esters.

  • Stability: Susceptibility to hydrolysis at the ester bond under basic or enzymatic conditions, a trait exploitable in prodrug designs.

Future Research Directions

Synthetic Optimization

  • Develop stereocontrolled routes to access enantiopure forms.

  • Explore catalytic fluorination methods to improve difluoroethoxy group incorporation.

Pharmacological Profiling

  • Screen for activity against proteases, kinases, or neurotransmitter receptors.

  • Assess hydrolysis kinetics in plasma to evaluate prodrug viability .

Material Science Applications

Investigate fluorinated aromatic systems as liquid crystal precursors or polymer additives.

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